molecular formula C17H12O2 B12857644 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- CAS No. 53949-11-4

2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)-

Cat. No.: B12857644
CAS No.: 53949-11-4
M. Wt: 248.27 g/mol
InChI Key: LISLDGCWYOIVSJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- is a useful research compound. Its molecular formula is C17H12O2 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2(3H)-Furanone, 5-phenyl-3-(phenylmethylene)-, and how can reaction conditions be optimized to minimize by-products?

  • Methodology : Utilize condensation reactions between phenylacetic acid derivatives and aldehydes under acidic or basic catalysis, as demonstrated in similar furanone syntheses . Monitor reaction progress via HPLC-MS to identify intermediates and optimize temperature/pH for yield improvement. Side products like uncyclized precursors or stereoisomers (e.g., E/Z isomers) should be characterized using NMR and IR spectroscopy .

Q. How can the stereochemistry of the phenylmethylene substituent in this compound be confirmed experimentally?

  • Methodology : Employ nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity between the phenylmethylene group and adjacent protons. Compare experimental data with computational models (e.g., DFT-based geometry optimizations) for stereochemical assignment . X-ray crystallography is recommended for definitive confirmation if crystals are obtainable .

Q. What spectroscopic techniques are most effective for characterizing this furanone derivative?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 170–180 ppm). DEPT-135 can differentiate CH₂ and CH groups in the furanone ring .
  • IR : Confirm lactone carbonyl stretch (~1750 cm⁻¹) and conjugated C=C absorption (~1600 cm⁻¹) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z ~262 for C₁₇H₁₄O₂) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the photophysical properties of 2(3H)-Furanone derivatives, and how do substituents influence these properties?

  • Methodology : Perform time-dependent density functional theory (TD-DFT) calculations to model excited-state behavior. Compare calculated absorption/emission wavelengths with experimental UV-Vis and fluorescence spectra. Substituents like phenyl groups enhance π-conjugation, red-shifting absorption maxima, as seen in analogous fluorophores . Solvent effects (e.g., polarizability) can be modeled using continuum solvation models (e.g., PCM) .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar furanones?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with controlled substituent variations (e.g., electron-withdrawing vs. donating groups). Use standardized assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays) to isolate variables. Cross-validate results with molecular docking simulations to identify binding interactions in biological targets .

Q. What strategies are effective for analyzing the stability of this compound under varying environmental conditions (pH, light, temperature)?

  • Methodology :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC. Acidic conditions may hydrolyze the lactone ring, forming carboxylic acid derivatives .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation products using LC-MS. Conjugated dienes in the furanone may undergo [2+2] cycloaddition under UV light .

Q. Critical Considerations for Researchers

  • Stereochemical Complexity : The phenylmethylene group introduces geometric isomerism (E/Z), requiring rigorous analytical validation .
  • Biological Relevance : Analogous furanones exhibit biofilm inhibition (e.g., Pseudomonas aeruginosa), suggesting potential antimicrobial applications. Validate via gene expression profiling (e.g., lasI quorum-sensing genes) .
  • Computational Integration : Combine experimental data with QSPR models to predict novel derivatives with enhanced properties .

Properties

CAS No.

53949-11-4

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

(3E)-3-benzylidene-5-phenylfuran-2-one

InChI

InChI=1S/C17H12O2/c18-17-15(11-13-7-3-1-4-8-13)12-16(19-17)14-9-5-2-6-10-14/h1-12H/b15-11+

InChI Key

LISLDGCWYOIVSJ-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.